molecular formula C2H4ClNaO4S B078029 Chloroacetaldehyde Sodium Bisulfite CAS No. 13064-50-1

Chloroacetaldehyde Sodium Bisulfite

Cat. No.: B078029
CAS No.: 13064-50-1
M. Wt: 182.56 g/mol
InChI Key: FOSIEWVVVRVFJH-UHFFFAOYSA-M
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Description

It is used in various industrial applications, including the production of ceramics. This compound is known for its unique chemical properties and versatility in different chemical reactions.

Mechanism of Action

Target of Action

Sodium 2-chloro-1-hydroxyethanesulfonate, also known as Sodium isethionate, is an organic salt It is commonly used in pharmaceuticals, cosmetics, and daily chemical products , suggesting that its targets could be diverse depending on the specific application.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on the specific application and dosage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium isethionate. For instance, its stability could be affected by temperature, as it should be stored below +30°C . Furthermore, its action and efficacy could be influenced by the pH of the environment, as it has a pH value of 7.0 - 11.0 in a 20 g/l water solution at 20 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetaldehyde Sodium Bisulfite can be synthesized through the reaction of 2-hydroxyethanesulfonic acid with chlorine. The reaction typically involves the use of an aqueous solution of 2-mercaptoethanol with chlorine, leading to the formation of 2-hydroxyethanesulfonyl chloride. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of 2-hydroxyethanesulfonic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloroacetaldehyde Sodium Bisulfite undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of sulfinate or thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with nucleophiles like hydroxide or amines.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Various sulfonate derivatives.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfinate or thiol derivatives.

Scientific Research Applications

Chloroacetaldehyde Sodium Bisulfite has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organosulfur compounds.

    Biology: Employed in biochemical studies to investigate the effects of sulfonate compounds on biological systems.

    Industry: Utilized in the production of ceramics and other industrial materials

Comparison with Similar Compounds

    Sodium 2-hydroxyethanesulfonate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Sodium sulfinates: Versatile building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions.

Uniqueness: Chloroacetaldehyde Sodium Bisulfite is unique due to its high reactivity in nucleophilic substitution reactions, which makes it a valuable intermediate in organic synthesis. Its ability to form transient intermediates, such as β-sultone, further enhances its versatility in chemical reactions.

Biological Activity

Chloroacetaldehyde sodium bisulfite is a compound formed from the reaction of chloroacetaldehyde with sodium bisulfite. This compound has garnered attention due to its biological activities, particularly in antimicrobial applications and its role in organic synthesis. This article reviews the biological activity of this compound, highlighting its bactericidal properties, effects on microbial growth, and implications in chemical reactions.

Chloroacetaldehyde (CA) is an alkylating agent known for its reactivity, particularly in forming DNA adducts and inducing mutations. When combined with sodium bisulfite, it forms a stable bisulfite adduct that can be utilized in various chemical reactions, including Diels–Alder reactions. This adduct is advantageous due to its stability and ease of handling compared to the free aldehyde, which is sensitive to moisture and oxygen .

Antimicrobial Activity

Bactericidal Effects

Sodium bisulfite is well-documented for its antimicrobial properties. In a study investigating the effects of sodium bisulfite on various pathogenic bacteria, it was found to exert significant bactericidal action by inhibiting ATP synthesis and bacterial metabolism. The study demonstrated that solutions containing sodium bisulfite effectively inhibited the growth of bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Serratia marcescens, and Pseudomonas aeruginosa in catheter models used for parenteral nutrition .

Case Study: Catheter-Related Bloodstream Infections (CRBSIs)

In a controlled experiment, researchers observed the growth of pathogens in catheter lumens over 72 hours. The control group showed significant bacterial proliferation, while those treated with sodium bisulfite exhibited no detectable microbial growth after 48 hours. This suggests that this compound could be an effective agent in preventing CRBSIs by maintaining sterility in intravenous feeding systems .

The mechanism by which sodium bisulfite exerts its antibacterial effects involves the disruption of bacterial cell metabolism. By inhibiting ATP production, sodium bisulfite compromises the energy supply necessary for bacterial growth and replication. Additionally, it may interact with reactive oxygen species within bacterial cells, further contributing to its bactericidal properties .

Applications in Organic Synthesis

This compound is not only significant for its biological activity but also plays a crucial role in organic chemistry. It has been successfully employed as a reagent in chiral NHC-catalyzed Diels–Alder reactions, facilitating the formation of complex organic structures with high enantioselectivity. The use of this compound allows for reactions under aqueous conditions, which is beneficial for environmental sustainability in chemical processes .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity and applications of this compound:

Property Finding
Bactericidal Activity Effective against S. aureus, S. epidermidis, B. cereus, S. marcescens, P. aeruginosa
Mechanism Inhibits ATP synthesis; disrupts metabolic processes
Application in CRBSIs Prevents microbial growth in catheter lumens
Role in Organic Synthesis Used as a stable reagent for enantioselective Diels–Alder reactions
Environmental Impact Facilitates reactions under aqueous conditions; reduces reliance on hazardous reagents

Properties

IUPAC Name

sodium;2-chloro-1-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIEWVVVRVFJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926847
Record name Sodium 2-chloro-1-hydroxyethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13064-50-1
Record name Sodium 2-chloro-1-hydroxyethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-chloro-1-hydroxyethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chloro-1-hydroxyethanesulphonate
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